molecular formula C20H17N5O B251809 N-(6-Methyl-2-p-tolyl-2H-benzotriazol-5-yl)-nicotinamide

N-(6-Methyl-2-p-tolyl-2H-benzotriazol-5-yl)-nicotinamide

Cat. No. B251809
M. Wt: 343.4 g/mol
InChI Key: WBWNVYGBLGETIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-Methyl-2-p-tolyl-2H-benzotriazol-5-yl)-nicotinamide, commonly known as MTA-N, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial Properties

Compounds related to N-(6-Methyl-2-p-tolyl-2H-benzotriazol-5-yl)-nicotinamide have been studied for their antimicrobial properties. For instance, a research conducted by Patel & Shaikh (2010) on 4-Thiazolidinones of Nicotinic Acid showed effectiveness against various bacterial and fungal species, hinting at the potential antimicrobial applications of related compounds.

Inhibitory Effects in Cancer Research

Nicotinamide derivatives have been investigated for their potential as cancer treatment agents. For example, Kamal et al. (2014) synthesized a series of nicotinamide derivatives that showed significant anticancer activity, indicating the potential of N-(6-Methyl-2-p-tolyl-2H-benzotriazol-5-yl)-nicotinamide in this field.

Corrosion Inhibition

Research by Chakravarthy, Mohana, & Kumar (2014) on nicotinamide derivatives showed their effectiveness as corrosion inhibitors in acidic environments. This suggests potential industrial applications for N-(6-Methyl-2-p-tolyl-2H-benzotriazol-5-yl)-nicotinamide as a corrosion inhibitor.

Metabolic and Nutritional Research

Nicotinamide derivatives have been involved in metabolic and nutritional research. Hong et al. (2015) demonstrated the role of Nicotinamide N-methyltransferase in regulating hepatic nutrient metabolism, suggesting potential implications for compounds like N-(6-Methyl-2-p-tolyl-2H-benzotriazol-5-yl)-nicotinamide in metabolic disorders.

properties

Molecular Formula

C20H17N5O

Molecular Weight

343.4 g/mol

IUPAC Name

N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]pyridine-3-carboxamide

InChI

InChI=1S/C20H17N5O/c1-13-5-7-16(8-6-13)25-23-18-10-14(2)17(11-19(18)24-25)22-20(26)15-4-3-9-21-12-15/h3-12H,1-2H3,(H,22,26)

InChI Key

WBWNVYGBLGETIH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CN=CC=C4)C

Canonical SMILES

CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CN=CC=C4)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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